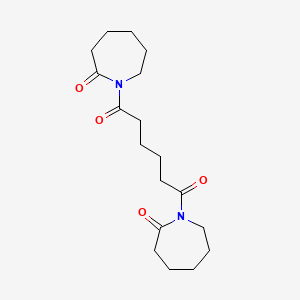
1,6-Bis(2-oxoazepan-1-yl)hexane-1,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Bis(2-oxoazepan-1-yl)hexane-1,6-dione is a chemical compound with the molecular formula C18H28N2O4. It is also known as 1,1’-(1,6-Dioxo-1,6-hexanediyl)bis[hexahydro-2H-azepin-2-one]. This compound is characterized by the presence of two hexahydro-2-oxo-1H-azepin-1-yl groups attached to a 1,6-hexanedione backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1,6-Bis(2-oxoazepan-1-yl)hexane-1,6-dione involves several steps. One common method is the reaction of 1,6-hexanedione with hexahydro-2-oxo-1H-azepin-1-ylamine under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
1,6-Bis(2-oxoazepan-1-yl)hexane-1,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as pyridinium chlorochromate and reducing agents like lithium aluminium hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of adipaldehyde, while reduction can yield hexanediol derivatives .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of various polymers and polymer-based materials In biology, it is utilized in the study of biomolecular condensates and protein-protein interactionsIn industry, it is used in the production of polyesters, polyurethanes, and other polymeric materials .
Mécanisme D'action
The mechanism of action of 1,6-Bis(2-oxoazepan-1-yl)hexane-1,6-dione involves its interaction with specific molecular targets and pathways. The compound can interfere with hydrophobic protein-protein interactions, leading to the dissolution of liquid condensates. This property makes it useful in the study of biomolecular condensates and their material properties. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1,6-Bis(2-oxoazepan-1-yl)hexane-1,6-dione can be compared with similar compounds such as 1,6-Hexanediol and 1,4-Butanediol. While all these compounds contain hydroxyl groups and undergo similar chemical reactions, this compound is unique due to the presence of the hexahydro-2-oxo-1H-azepin-1-yl groups. These groups impart distinct chemical properties and reactivity to the compound, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
3217-52-5 |
|---|---|
Formule moléculaire |
C18H28N2O4 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
1,6-bis(2-oxoazepan-1-yl)hexane-1,6-dione |
InChI |
InChI=1S/C18H28N2O4/c21-15-9-3-1-7-13-19(15)17(23)11-5-6-12-18(24)20-14-8-2-4-10-16(20)22/h1-14H2 |
Clé InChI |
PMKTZZPISUBWEM-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)N(CC1)C(=O)CCCCC(=O)N2CCCCCC2=O |
SMILES canonique |
C1CCC(=O)N(CC1)C(=O)CCCCC(=O)N2CCCCCC2=O |
Key on ui other cas no. |
3217-52-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















